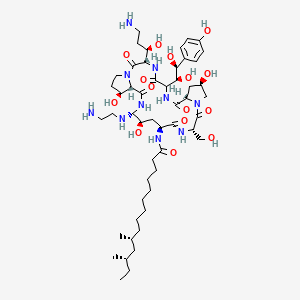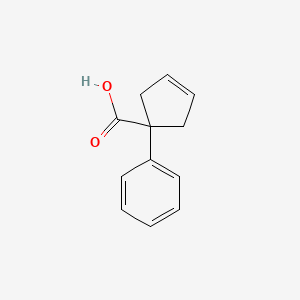
N-Phenyl-m-chloromandelamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-2-hydroxy-N-phenylacetamide is an organic compound with a molecular formula of C14H12ClNO2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-hydroxy-N-phenylacetamide typically involves the reaction of 3-chlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of 2-(3-Chlorophenyl)-2-hydroxy-N-phenylacetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)-2-hydroxy-N-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-chlorophenyl)-2-oxo-N-phenylacetamide.
Reduction: Formation of 2-(3-chlorophenyl)-2-amino-N-phenylacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-2-hydroxy-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-2-hydroxy-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chlorophenyl)-2-hydroxy-N-phenylacetamide
- 2-(4-Chlorophenyl)-2-hydroxy-N-phenylacetamide
- 2-(3-Bromophenyl)-2-hydroxy-N-phenylacetamide
Uniqueness
2-(3-Chlorophenyl)-2-hydroxy-N-phenylacetamide is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H12ClNO2 |
|---|---|
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-2-hydroxy-N-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO2/c15-11-6-4-5-10(9-11)13(17)14(18)16-12-7-2-1-3-8-12/h1-9,13,17H,(H,16,18) |
Clé InChI |
YRCRXIXWQNRGCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C(C2=CC(=CC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13015827.png)



![6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13015874.png)







